Product packaging for 2,4-Dihydroxybenzoyl acetonitrile(Cat. No.:)

2,4-Dihydroxybenzoyl acetonitrile

Cat. No.: B8440135
M. Wt: 177.16 g/mol
InChI Key: GZQIPGSNEGWLED-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzoyl acetonitrile is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B8440135 2,4-Dihydroxybenzoyl acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H7NO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3H2

InChI Key

GZQIPGSNEGWLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CC#N

Origin of Product

United States

Historical Context and Evolution of Research on 2,4 Dihydroxybenzoyl Acetonitrile

The initial foray into the scientific record for 2,4-Dihydroxybenzoyl acetonitrile (B52724), also referred to in literature as (2,4-Dihydroxyphenyl)acetonitrile, dates back to 1975. In a study focused on the chemical constituents of the heathland plant Erica scoparia, researchers first isolated and identified this compound. immunomart.commedchemexpress.com This discovery was a contribution to the broader understanding of the phytochemistry of the Ericaceae family, a group of plants known for producing a diverse array of secondary metabolites.

Following its initial discovery, the compound was again the subject of a study in 1977, which investigated the allelopathic potential of Erica scoparia. nih.gov Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This research suggested that 2,4-Dihydroxybenzoyl acetonitrile, along with other identified phenolic compounds, might contribute to the ability of Erica scoparia to suppress the growth of other plants in its vicinity. nih.gov

Despite this early interest, a comprehensive review of the academic literature reveals a significant tapering off of dedicated research on this compound in the subsequent decades. While it is listed in chemical supplier databases, often noting its natural origin from Erica scoparia and in some instances Diploclisia glaucescens, there is a conspicuous absence of in-depth studies into its synthesis, broader biological activities, or potential applications. The evolution of research on this specific molecule appears to have stalled after these initial findings.

Significance and Current Research Gaps in the Study of 2,4 Dihydroxybenzoyl Acetonitrile

Established Synthetic Routes to this compound

The formation of the cyanomethyl ketone structure is central to the synthesis of this compound. Established routes typically involve condensation reactions, which are a cornerstone of carbon-carbon bond formation in organic synthesis. orgsyn.org

Condensation reactions provide a direct pathway to α,β-unsaturated nitriles, which can be precursors to the target compound, or directly to the β-ketonitrile structure. orgsyn.org A common strategy is the Knoevenagel-Doebner condensation or similar base-catalyzed reactions. orgsyn.org In a plausible route to this compound, a suitable 2,4-dihydroxybenzoyl derivative, such as a 2,4-dihydroxybenzoyl halide or ester, would be reacted with an acetonitrile carbanion.

The direct condensation of a carbonyl compound with acetonitrile can be achieved using a base like potassium hydroxide. orgsyn.org The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the benzoyl derivative. Subsequent dehydration would yield the target molecule. The reaction's success is dependent on the choice of base, solvent, and the reactivity of the carbonyl substrate.

For the synthesis of related α-amino-β-cyano cyclohexene (B86901) skeletons, a condensation between acrylonitrile (B1666552) and aryl acetonitriles has been demonstrated, involving Michael additions and intramolecular condensation. nih.gov While structurally different, this highlights the utility of acetonitrile derivatives in building complex molecules through condensation pathways. nih.gov

More complex derivatives or instances where direct condensation is inefficient often necessitate multi-step synthetic strategies. nih.govresearchgate.net These routes offer greater control over regioselectivity and allow for the introduction of various functional groups. A general multi-step approach to a this compound derivative might begin with a readily available precursor like resorcinol or 2,4-dihydroxybenzoic acid. nih.gov

A typical sequence could involve:

Protection of Phenolic Hydroxyls: The two hydroxyl groups on the resorcinol backbone are reactive and may interfere with subsequent steps. They are often protected using groups like benzyl (B1604629) or silyl (B83357) ethers. For instance, regioselective benzylation of 2,4-dihydroxybenzaldehyde (B120756) has been achieved using benzyl chloride with potassium fluoride (B91410) in acetonitrile. google.com

Formation of the Acetonitrile Moiety: The protected benzoyl derivative can then be converted to the target structure. One route involves converting a benzoic acid to an acid chloride, followed by reaction with a suitable cyanomethyl nucleophile. Alternatively, a nitrile can be converted to an amidoxime, which is then further reacted to form other heterocyclic structures, demonstrating the versatility of the nitrile group in multi-step synthesis. nih.gov

Deprotection: The final step involves the removal of the protecting groups to reveal the free hydroxyl groups, yielding the final this compound derivative.

The synthesis of steroidal β-ketonitriles and 1,2,4-oxadiazoles from nitrile substrates are prime examples of how multi-step protocols are employed to build complex molecular architectures with precision. nih.govresearchgate.net

Precursors and Intermediate Derivatization in this compound Synthesis

The choice of starting materials is critical for an efficient synthesis. Resorcinol (1,3-dihydroxybenzene) is a common and logical precursor for this compound due to its dihydroxy substitution pattern. google.comgoogle.comgoogle.com Synthesis often begins with the introduction of a carbonyl group onto the resorcinol ring via reactions like Friedel-Crafts acylation or the Vilsmeier-Haack reaction to produce intermediates like 2,4-dihydroxybenzophenone (B1670367) or 2,4-dihydroxybenzaldehyde. google.comgoogle.com

Intermediate derivatization is a powerful strategy in chemical synthesis where a core intermediate is modified to create a library of related compounds. nih.gov In the context of this compound, a key intermediate, such as a protected 2,4-dihydroxybenzoyl halide, could be reacted with a variety of substituted acetonitriles to produce a range of analogs. This approach is widely used in the discovery of new agrochemicals and pharmaceuticals, allowing for the systematic exploration of structure-activity relationships. nih.gov The synthesis of various 2,4-dihydroxyacetophenone derivatives through the reaction of a common hydrazone intermediate with different substituted aldehydes exemplifies this method. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Green chemistry principles are being applied to the synthesis of benzoyl derivatives to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com

For the synthesis of the related compound 2,4-dihydroxybenzophenone, a green process has been developed using a recyclable HZSM-5 zeolite catalyst and ethanol (B145695) as a safer solvent, achieving high yields and purity. google.com Similar strategies could be adapted for this compound. Key green approaches include:

Use of Safer Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. researchgate.net

Catalysis: Employing reusable solid acid or base catalysts to minimize waste and simplify product purification. google.com

Energy Efficiency: Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.netwjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Even the synthesis of acetonitrile itself is being re-evaluated from a green perspective, with research into alternative pathways such as the ruthenium-catalyzed aerobic dehydrogenation of ethylamine, which uses a biomass-derivable feedstock and water as a solvent. rsc.org

Chemical Reactivity and Transformations of 2,4 Dihydroxybenzoyl Acetonitrile

Electrophilic and Nucleophilic Reaction Pathways of 2,4-Dihydroxybenzoyl Acetonitrile (B52724)

The electron-rich nature of the resorcinol (B1680541) ring, activated by two hydroxyl groups, makes 2,4-dihydroxybenzoyl acetonitrile highly susceptible to electrophilic aromatic substitution. libretexts.orgpharmdguru.com The hydroxyl groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to them. libretexts.org Given the existing substitution pattern, the most likely position for electrophilic attack is the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmdguru.com

Conversely, the benzoyl and nitrile moieties introduce electrophilic centers into the molecule. The carbonyl carbon of the benzoyl group is a primary site for nucleophilic attack. youtube.com Similarly, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, particularly after activation. ntnu.noresearchgate.net Strong nucleophiles can add to the nitrile carbon, leading to a variety of products upon workup. masterorganicchemistry.comleah4sci.comkrayonnz.com The presence of electron-withdrawing groups on the aromatic ring can enhance the rate of nucleophilic substitution on the ring itself, though this is less common for this electron-rich system.

Oxidation and Reduction Chemistry of this compound

The phenolic hydroxyl groups of this compound are susceptible to oxidation. Phenols can be oxidized to quinones under various conditions. youtube.comyoutube.com For instance, oxidation of phenols with reagents like potassium dichromate (K2Cr2O7) can yield quinone-type compounds. youtube.com The oxidation of phenolic compounds can also be achieved using novel catalysts such as Co(II) and Fe(II) phthalocyanines. consensus.app The presence of two hydroxyl groups in a resorcinol-type arrangement suggests that oxidation could lead to the formation of a benzoquinone derivative. The rate of oxidation of phenolic compounds by hydroxyl radicals is influenced by the substituents on the aromatic ring, with electron-donating groups generally increasing the reaction rate. mdpi.com

The carbonyl and nitrile groups are both reducible. The ketone of the benzoyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comresearchgate.netyoutube.com This reduction is often chemoselective, leaving other functional groups like esters and amides intact. masterorganicchemistry.com The nitrile group can also be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. escholarship.org The choice of reducing agent and reaction conditions allows for the selective reduction of either the ketone or the nitrile group.

Derivatization Strategies for Functionalized this compound Analogs

The multiple functional groups on this compound offer numerous possibilities for derivatization to create a library of functionalized analogs.

Phenolic Hydroxyl Group Functionalization

The two phenolic hydroxyl groups can be readily functionalized through etherification and esterification reactions. Regioselective alkylation of similar compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone has been achieved with high yields, preferentially occurring at the 4-hydroxyl group due to its higher acidity compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl group. nih.govdigitellinc.comgoogle.comresearchgate.net

Table 1: Regioselective Alkylation of 2,4-Dihydroxyacetophenone nih.gov

Alkylating AgentBaseSolventProductYield (%)
1,2-DibromoethaneCsHCO3CH3CN4-(2-Bromoethoxy)-2-hydroxyacetophenone85
1,3-DibromopropaneCsHCO3CH3CN4-(3-Bromopropoxy)-2-hydroxyacetophenone92
1-BromopropaneCsHCO3CH3CN2-Hydroxy-4-propoxyacetophenone95
1-BromobutaneCsHCO3CH3CN4-Butoxy-2-hydroxyacetophenone94

Esterification of the hydroxyl groups can be accomplished using various methods. For instance, reaction with acid chlorides or anhydrides in the presence of a base will yield the corresponding esters. nih.gov Peptide coupling reagents such as TBTU, TATU, or COMU have also been effectively used for the esterification of phenols under mild conditions. luxembourg-bio.com

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. ntnu.no

Reduction: As mentioned previously, reduction of the nitrile group with strong reducing agents like LiAlH4 or via catalytic hydrogenation yields a primary amine. escholarship.org

Addition of Grignard Reagents: Grignard reagents add to the nitrile group to form an imine intermediate, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comleah4sci.comkrayonnz.com This allows for the introduction of a new carbon-carbon bond at the nitrile position.

Table 2: Reactions of the Nitrile Group

ReactionReagentsProduct Functional Group
HydrolysisH3O+ or NaOH(aq)Carboxylic Acid or Amide
Reduction1. LiAlH4, 2. H2OPrimary Amine
Grignard Reaction1. R-MgBr, 2. H3O+Ketone

Benzoyl Moiety Modifications

The benzoyl group offers two main sites for modification: the carbonyl group and the methylene (B1212753) group of the acetonitrile moiety.

Reactions of the Ketone: The carbonyl group can undergo typical ketone reactions. For instance, it can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. Condensation reactions with other carbonyl compounds, such as aldehydes, can also occur at the active methylene group adjacent to the ketone.

Reactions of the Active Methylene Group: The methylene group flanked by the benzoyl and nitrile groups is highly acidic and can be deprotonated to form a stable carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Photochemical and Thermal Reactivity of this compound

The photochemical behavior of compounds containing benzoyl and phenolic moieties can be complex. Phenolic compounds, in general, can undergo photo-oxidation. mdpi.com The presence of a benzoyl group can also influence the photochemical pathways.

The thermal stability of benzonitrile (B105546) derivatives can vary significantly depending on the substituents. whiterose.ac.uk Studies on allyl-functionalized phthalonitriles containing benzoxazine (B1645224) have shown that the polymerization of nitrile groups contributes to high thermal stability. mdpi.com The decomposition of nitrogen-rich heterocyclic compounds often involves the breaking of C-C, C-N, and C-O bonds at elevated temperatures. libretexts.org For benzonitrile derivatives, the presence of electron-donating or electron-withdrawing groups can affect their thermal decomposition temperature. whiterose.ac.uk For instance, the thermal stability of some benzoxazine-containing phthalonitriles has been shown to be exceptional, with polymerization of the nitrile groups occurring at elevated temperatures. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,4 Dihydroxybenzoyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. slideshare.netbbhegdecollege.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and chemical environment of 2,4-Dihydroxybenzoyl acetonitrile (B52724) can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2,4-Dihydroxybenzoyl acetonitrile, the aromatic region would display signals corresponding to the three protons on the resorcinol (B1680541) ring. The splitting pattern of these signals (e.g., doublets and doublet of doublets) would confirm their relative positions. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and nitrile groups would appear as a singlet, while the hydroxyl (-OH) protons would typically appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the nitrile carbon (C≡N), the two carbons bearing hydroxyl groups, the other aromatic carbons, and the methylene carbon. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

2D NMR Techniques: To definitively link the proton and carbon signals and establish the complete bonding framework, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds), which is essential for confirming the connectivity of protons within the aromatic ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (over two or three bonds) between protons and carbons. youtube.comresearchgate.net It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon, the nitrile carbon, and the aromatic carbons bonded to the hydroxyl groups, by observing their correlations to nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

Atom TypeNucleusPredicted Chemical Shift (ppm)Expected Multiplicity / Notes
Aromatic Protons¹H6.0 - 7.5Doublets, Doublet of Doublets
Hydroxyl Protons¹H5.0 - 10.0Broad Singlet (exchangeable)
Methylene Protons (-CH₂-)¹H~4.0Singlet
Carbonyl Carbon (C=O)¹³C190 - 200Quaternary carbon
Aromatic Carbons (C-OH)¹³C150 - 165Quaternary carbons
Aromatic Carbons (C-H, C-C)¹³C100 - 135-
Nitrile Carbon (C≡N)¹³C115 - 120Quaternary carbon
Methylene Carbon (-CH₂-)¹³C~30-

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. libretexts.org

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₉H₇NO₃) would be expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (177.16 g/mol ). High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high precision (e.g., to four or five decimal places), allowing for the unambiguous determination of the molecular formula. researchgate.net

Fragmentation Analysis: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions. libretexts.orglibretexts.org The fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway. This could result in the formation of a [C₇H₅O₃]⁺ ion (m/z 137) corresponding to the 2,4-dihydroxybenzoyl cation and a neutral CH₂CN radical, or the formation of a [CH₂CN]⁺ ion (m/z 40).

Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO, 28 Da) from the benzoyl cation or hydrogen cyanide (HCN, 27 Da) are plausible fragmentation steps.

Aromatic Ring Fragmentation: The resorcinol ring itself can undergo characteristic cleavages.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
177[C₉H₇NO₃]⁺˙Molecular Ion (M⁺˙)
137[C₇H₅O₃]⁺α-cleavage, loss of •CH₂CN
109[C₇H₅O₂]⁺Loss of CO from m/z 137
40[C₂H₂N]⁺α-cleavage, formation of cyanomethyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the characteristic frequencies of different functional groups, these methods confirm their presence within the molecular structure.

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its polar functional groups. A strong, broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl groups. The C=O stretch of the ketone would give rise to a strong, sharp peak around 1630-1680 cm⁻¹. The C≡N stretch of the nitrile group typically appears as a medium-intensity peak in the 2260-2220 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, it would provide a strong signal for the C≡N stretching vibration, complementing the IR data. The symmetric vibrations of the aromatic ring would also be prominent in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Phenolic O-HStretching3500 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-H (-CH₂-)Stretching3000 - 2850Medium
Nitrile (C≡N)Stretching2260 - 2220Medium, Sharp
Ketone (C=O)Stretching1680 - 1630Strong, Sharp
Aromatic C=CStretching1600 - 1450Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is used to study molecules containing chromophores—groups of atoms responsible for light absorption. upenn.edu

The 2,4-dihydroxybenzoyl group in the target molecule is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like acetonitrile, would show characteristic absorption bands corresponding to electronic transitions. researchgate.net

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic ring and the carbonyl group and typically result in strong absorption bands at shorter wavelengths (e.g., 200-300 nm).

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital. slideshare.net These transitions are "forbidden" and thus result in weaker absorption bands at longer wavelengths (e.g., >300 nm).

Furthermore, UV-Vis spectroscopy is highly effective for studying the formation of metal complexes. researchgate.net When this compound acts as a ligand and coordinates to a metal ion, the electronic environment of the chromophore is altered. This change typically results in a shift of the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, providing evidence of complexation and allowing for the study of its stoichiometry and stability. nih.gov

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions

Transition TypeAssociated Functional GroupsExpected λₘₐₓ Range (nm)Relative Intensity
π → πAromatic Ring, Carbonyl Group200 - 300High
n → πCarbonyl Group, Hydroxyl Groups> 300Low

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes

While other spectroscopic methods provide structural information in solution or gas phases, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method is particularly powerful for characterizing the metal complexes of this compound.

By irradiating a single crystal of a complex with an X-ray beam, a diffraction pattern is generated. Mathematical analysis of this pattern yields an electron density map, from which the exact position of each atom can be determined. The resulting crystal structure provides a wealth of information, including:

Precise bond lengths and bond angles.

The coordination number and geometry of the central metal ion.

The conformation of the ligand.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.

Table 5: Typical Parameters Reported from an X-ray Crystallography Study

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)The distances between the centers of bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Spectroelectrochemical Methods for In Situ Reaction Monitoring of this compound

Spectroelectrochemistry is an advanced hyphenated technique that combines electrochemistry with spectroscopy, allowing for the simultaneous measurement of spectroscopic and electrochemical data. This provides a powerful means to study the properties of electrochemically generated species in situ.

For this compound and its metal complexes, which contain redox-active phenolic moieties, spectroelectrochemistry (often using UV-Vis spectroscopy) can be used to monitor redox reactions in real-time. researchgate.net In a typical experiment, a potential is applied to a solution of the compound in a specially designed cell that allows a light beam to pass through it. As the compound is oxidized or reduced at the electrode surface, the resulting changes in its electronic structure are immediately recorded by the spectrophotometer.

This method can provide valuable insights into:

The electronic spectra of transient radical cations or anions.

The identification of reaction intermediates.

The kinetics of electron transfer processes.

The mechanism of redox-driven chemical reactions.

By correlating the applied potential with the observed spectral changes, a detailed understanding of the molecule's electrochemical behavior can be achieved.

Theoretical and Computational Chemistry Studies of 2,4 Dihydroxybenzoyl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are no specific Density Functional Theory (DFT) studies published for 2,4-Dihydroxybenzoyl acetonitrile (B52724). DFT is a cornerstone of modern computational chemistry, frequently employed to investigate the electronic structure of molecules. Such calculations provide insights into the distribution of electrons, which governs a molecule's geometry, stability, and reactivity. For a molecule like 2,4-Dihydroxybenzoyl acetonitrile, DFT could be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability. Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. However, such data for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects on this compound

Specific molecular dynamics (MD) simulations for this compound are not found in the existing literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding its interactions with a solvent. By simulating the movement of atoms over time, researchers can identify stable conformations and the energy barriers between them. For this compound, MD simulations could reveal how the hydroxyl and benzoyl groups orient themselves and how this is influenced by different solvents. This would involve analyzing the effects of solvent polarity and hydrogen bonding on the molecule's structure and dynamics. While extensive MD studies exist for acetonitrile as a solvent and for other phenolic compounds, the conformational behavior and solvation of this compound remain unexplored through this method.

Quantum Chemical Approaches for Reaction Mechanism Elucidation of this compound

There is no published research using quantum chemical approaches to elucidate the reaction mechanisms of this compound. Quantum chemical methods, including DFT, are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. By modeling proposed reaction pathways, scientists can determine the most likely mechanism for a given transformation. For this compound, this could involve studying its synthesis, its potential reactions at the hydroxyl or nitrile groups, or its degradation pathways. Without such studies, the mechanistic details of its chemical transformations remain speculative.

Kinetic and Thermodynamic Modeling of this compound Reactions

No kinetic or thermodynamic modeling data for reactions involving this compound has been published. This type of modeling builds upon quantum chemical calculations to predict reaction rates (kinetics) and the position of chemical equilibrium (thermodynamics). By calculating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for reactants, transition states, and products, a complete energetic profile of a reaction can be constructed. This information is crucial for understanding and optimizing chemical processes. The absence of such modeling for this compound means that its reactive tendencies and the stability of its products under various conditions have not been computationally quantified.

Spectroscopic Property Prediction using Computational Methods for this compound

There are no available computational studies predicting the spectroscopic properties of this compound. Computational methods are routinely used to calculate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. For instance, DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends, which can be compared to an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in an experimental NMR spectrum. The lack of such predictive studies for this compound means that a valuable tool for its structural characterization and analysis has not yet been utilized.

Mechanistic Investigations of 2,4 Dihydroxybenzoyl Acetonitrile in Chemical Systems

Radical Scavenging Mechanisms and Related Chemical Properties of 2,4-Dihydroxybenzoyl Acetonitrile (B52724) Derivatives

The antioxidant activity of phenolic compounds like 2,4-dihydroxybenzoyl acetonitrile is closely linked to their ability to scavenge free radicals. This activity is largely dictated by the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. researchgate.net The presence of multiple hydroxyl groups, particularly in ortho and para positions, enhances radical scavenging capabilities. researchgate.netnih.gov

The primary mechanisms by which phenolic compounds scavenge radicals are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton.

Sequential Proton-Loss Electron Transfer (SPLET): The phenolic antioxidant first loses a proton to become a phenoxide anion, which then donates an electron to the free radical. nih.gov

The operative mechanism is influenced by factors such as the solvent, pH, and the nature of the free radical. nih.gov For instance, in aprotic polar solvents like acetonitrile, the HAT mechanism may be favored for some phenols, while in protic solvents, the ET-PT mechanism might dominate. nih.gov

The introduction of other functional groups onto the this compound structure can further modulate its antioxidant activity. For example, the presence of an additional hydroxyl group or methoxy (B1213986) groups ortho to an existing hydroxyl group can increase antioxidant efficiency by further stabilizing the resulting phenoxyl radical. nih.gov The nature of the substituent on the acetonitrile portion could also influence activity. For instance, bulky groups might enhance stability, while electron-withdrawing or -donating groups can alter the electronic properties of the molecule, affecting its ability to donate hydrogen atoms or electrons. nih.govnih.gov

Studies on related phenolic compounds have shown that hydroxylated cinnamates are often more effective radical scavengers than their benzoic acid counterparts, which is attributed to the stabilizing effect of the -CH=CH-COOH group on the phenoxy radical. nih.gov This suggests that modifications to the acetonitrile side chain of this compound could significantly impact its radical scavenging potential.

Table 1: Factors Influencing Radical Scavenging Activity of Phenolic Compounds

FactorInfluence on Radical Scavenging Activity
Number of Hydroxyl Groups Generally, a higher number of hydroxyl groups leads to increased activity. researchgate.net
Position of Hydroxyl Groups Ortho and para positions are particularly effective due to resonance stabilization of the phenoxyl radical. nih.gov
Other Substituents Electron-donating groups and methoxy groups can enhance activity. nih.govnih.gov
Solvent The polarity and protic/aprotic nature of the solvent can influence the dominant scavenging mechanism (HAT, SET-PT, or SPLET). nih.gov
pH Affects the deprotonation of phenolic hydroxyl groups, influencing the SPLET mechanism. nih.gov

Reaction Kinetics and Rate Determining Steps in Transformations Involving this compound

The study of reaction kinetics provides crucial insights into the mechanism of chemical transformations, including the identification of rate-determining steps. For reactions involving this compound, the kinetics would depend on the specific transformation being investigated, such as its synthesis, derivatization, or degradation.

Several factors can influence the reaction kinetics:

Concentration of Reactants: As seen in the rate law, the concentration of reactants directly affects the reaction rate. lardbucket.org

Temperature: The rate constant 'k' is temperature-dependent, as described by the Arrhenius equation. Higher temperatures generally lead to faster reaction rates. ox.ac.uk

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate. researchgate.net

For example, in the synthesis of derivatives of this compound, the choice of solvent and catalyst would be critical in controlling the reaction rate and yield. In transformations where this compound acts as a nucleophile, the nature of the electrophile and the reaction conditions will dictate the kinetics.

Elucidation of Intermediates and Transition States in this compound Reactions

Understanding the intermediates and transition states in reactions involving this compound is fundamental to elucidating the reaction mechanism. Intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step, while transition states represent the highest energy point along the reaction coordinate between reactants and products.

In reactions involving the phenolic hydroxyl groups of this compound, phenoxide ions or phenoxyl radicals are likely intermediates. nih.gov For instance, in radical scavenging reactions, the initial interaction with a free radical leads to the formation of a phenoxyl radical intermediate, which is stabilized by resonance across the aromatic ring and potentially by the electron-withdrawing nature of the cyano group. nih.gov

In electrophilic aromatic substitution reactions on the benzene ring of this compound, the formation of a sigma complex (arenium ion) as an intermediate is expected. The stability of this intermediate, and thus the regioselectivity of the reaction, will be influenced by the directing effects of the hydroxyl and benzoyl acetonitrile substituents.

For reactions at the acetonitrile group, intermediates such as carbanions or enolates could be formed, depending on the reaction conditions. For example, in the presence of a strong base, the α-proton to the cyano group could be abstracted, leading to a carbanion that can then react with an electrophile.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of intermediates and transition states. nih.govnih.gov These calculations can provide valuable insights into the reaction pathway and help to rationalize experimental observations. Spectroscopic techniques, such as NMR and mass spectrometry, can also be used to detect and characterize transient intermediates under certain conditions. nih.gov

Charge Transfer Complex Formation Mechanisms of this compound

This compound, with its electron-rich phenolic ring, has the potential to act as an electron donor in the formation of charge-transfer (CT) complexes. wikipedia.org A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. wikipedia.org The molecule that donates the electron is the donor, and the one that accepts it is the acceptor. wikipedia.org

The formation of a CT complex is typically a rapid equilibrium process: Donor (D) + Acceptor (A) ⇌ [D-A] (CT Complex)

The interaction between the donor and acceptor is often characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. libretexts.org The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. scielo.org.za

In the case of this compound, the electron-donating ability stems from the π-system of the benzene ring, which is enhanced by the electron-donating hydroxyl groups. It would be expected to form CT complexes with various π-acceptors, such as nitroaromatic compounds (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or tetracyanoethylene (B109619) (TCNE). wikipedia.orgscielo.org.za

The mechanism of CT complex formation involves the overlap of the highest occupied molecular orbital (HOMO) of the donor (this compound) with the lowest unoccupied molecular orbital (LUMO) of the acceptor. The stability of the complex is influenced by factors such as:

The electronic properties of the donor and acceptor: Stronger donors (lower ionization potential) and stronger acceptors (higher electron affinity) form more stable complexes. scielo.org.za

The solvent polarity: The stability of CT complexes can be affected by the solvent. researchgate.netscielo.org.za In some cases, the complex may dissociate into its component molecules in solution. wikipedia.org

Steric effects: Steric hindrance can affect the ability of the donor and acceptor molecules to approach each other and form a stable complex.

The formation of a CT complex can be an initial step in a more complex reaction sequence. For example, the CT complex can evolve into radical ions through complete electron transfer, which can then undergo further reactions. scielo.org.za

Electrochemical Reaction Mechanisms of this compound

The electrochemical behavior of this compound is expected to be rich and complex due to the presence of multiple electroactive functional groups: the phenolic hydroxyl groups and the benzoyl acetonitrile moiety. Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox processes of this compound. researchgate.net

Oxidation:

The phenolic hydroxyl groups are susceptible to electrochemical oxidation. The oxidation of hydroquinone-type structures typically proceeds via a two-electron, two-proton process to form the corresponding quinone. researchgate.net For this compound, the oxidation would likely occur at the hydroxyl groups, leading to the formation of a quinone-type derivative.

The oxidation mechanism can be influenced by the pH of the medium. In aprotic media, the oxidation may proceed through a stepwise mechanism involving the formation of a radical cation intermediate. researchgate.net The presence of a base can facilitate the deprotonation of the hydroxyl groups, leading to an easier oxidation at less positive potentials. researchgate.net Conversely, in acidic media, the oxidation potential might be shifted to more positive values.

Reduction:

The benzoyl group and the nitrile group could be electrochemically reduced, although this would likely occur at more negative potentials than the oxidation of the hydroxyl groups. The reduction of the carbonyl group could lead to the formation of an alcohol, while the reduction of the nitrile group could yield an amine.

Influence of Acetonitrile as a Solvent and Reactant:

It is important to note that acetonitrile, often used as a solvent in electrochemical studies, can also participate in electrochemical reactions. rsc.orgresearchgate.net It can act as a carbon or nitrogen source in certain electrochemical syntheses. rsc.org Furthermore, the pre-electrolysis of supporting electrolytes like LiClO4 in acetonitrile can generate an acidic medium that can catalyze subsequent chemical reactions. nih.gov

The electrochemical reactions of this compound can also be influenced by the electrode material. Different electrode materials can exhibit different catalytic activities and surface interactions, which can affect the reaction mechanism and the nature of the products formed. nih.govresearchgate.net

Table 2: Potential Electrochemical Reactions of this compound

ProcessPotential ReactionInfluencing Factors
Oxidation Oxidation of hydroxyl groups to a quinone-type structure.pH, solvent, electrode material. researchgate.net
Reduction Reduction of the carbonyl group to an alcohol; reduction of the nitrile group to an amine.Electrode potential, solvent, supporting electrolyte.
Coupling/Polymerization Electrochemical oxidation can lead to the formation of polymeric films on the electrode surface.Monomer concentration, electrode potential, solvent.

Applications of 2,4 Dihydroxybenzoyl Acetonitrile in Specialized Chemical Research Fields

Coordination Chemistry and Ligand Design with 2,4-Dihydroxybenzoyl Acetonitrile (B52724)

The structure of 2,4-dihydroxybenzoyl acetonitrile, featuring hydroxyl, carbonyl, and nitrile groups, makes it an excellent candidate for ligand design. The molecule and its derivatives can act as versatile chelating agents, forming stable complexes with a wide array of transition metal ions.

The most common strategy for creating ligands from this family of compounds involves the condensation of the keto group of 2,4-dihydroxyacetophenone with various primary amines to form Schiff bases. nih.gov These Schiff base ligands are then reacted with metal salts, typically in an alcoholic solution, to yield stable, colored metal complexes. nih.govsbmu.ac.ir

The resulting complexes are structurally characterized using a suite of analytical techniques. Molar conductance measurements in solvents like DMF and DMSO typically indicate that the complexes are non-electrolytic in nature. nih.govresearchgate.net Infrared (IR) spectroscopy is crucial for confirming coordination; a shift in the frequency of the azomethine (C=N) group and the phenolic C-O group upon complexation indicates that the azomethine nitrogen and the deprotonated phenolic oxygen are involved in binding to the metal ion. ijlpr.comresearchgate.net The stoichiometry of these complexes is commonly found to be in 1:1 or 1:2 metal-to-ligand ratios, leading to mononuclear or binuclear structures. researchgate.netresearchgate.net Depending on the metal ion and the specific ligand structure, these complexes adopt various geometries, including octahedral, square-planar, and tetrahedral. nih.govsbmu.ac.ir

Table 1: Representative Metal Complexes Derived from 2,4-Dihydroxyacetophenone/Benzaldehyde Schiff Bases

Metal Ion Ligand Type Stoichiometry (M:L) Proposed Geometry Reference
Cu(II) Schiff Base (DHPEAPMQ) 1:1 Octahedral nih.gov
Ni(II) Schiff Base (DHPEAPMQ) 1:1 Octahedral nih.gov
Zn(II) Schiff Base (DHPEAPMQ) 1:2 Tetrahedral nih.gov
Cu(II) Schiff Base (from α-naphthylamine) 1:1 Square-planar sbmu.ac.ir
Ni(II) Schiff Base (from α-naphthylamine) 1:1 Square-planar sbmu.ac.ir
Zn(II) Schiff Base (from α-naphthylamine) 1:1 Tetrahedral sbmu.ac.ir

The electronic and magnetic properties of the metal complexes are dictated by the d-electron configuration of the metal ion and the geometry of the complex. Magnetic susceptibility measurements are a key tool for elucidating these properties. libretexts.org For instance, many transition metal complexes with unpaired electrons are paramagnetic, and the magnitude of this paramagnetism is directly related to the number of unpaired electrons. libretexts.org

Studies on Schiff base complexes derived from 2,4-dihydroxybenzaldehyde (B120756) have shown that the Ni(II) complex is diamagnetic, suggesting a low-spin, square-planar geometry with a d⁸ electron configuration. sbmu.ac.ir In contrast, the corresponding Cu(II) complex exhibits a magnetic moment of 1.64 Bohr Magnetons (B.M.), consistent with a d⁹ configuration having one unpaired electron in a square-planar environment. sbmu.ac.ir As expected for a d¹⁰ ion, Zn(II) complexes are consistently found to be diamagnetic. researchgate.net Electronic spectra (UV-Vis) provide further evidence for these geometric assignments, showing characteristic d-d transition bands for the metal ions. sbmu.ac.ir

Table 2: Magnetic and Electronic Properties of Representative Metal Complexes

Metal Ion d-Electron Config. Geometry Magnetic Moment (µeff in B.M.) Property Reference
Cu(II) d⁹ Square-planar 1.64 Paramagnetic sbmu.ac.ir
Ni(II) d⁸ Square-planar - Diamagnetic sbmu.ac.ir
Zn(II) d¹⁰ Tetrahedral - Diamagnetic sbmu.ac.irresearchgate.net

The ability of this compound and its derivatives to form stable metal complexes stems from their powerful chelating properties. Schiff base derivatives typically act as bidentate or tridentate ligands. nih.govresearchgate.net Chelation primarily involves coordination through the deprotonated oxygen of the hydroxyl group at the 2-position of the phenyl ring and the nitrogen atom of the azomethine group formed during the condensation reaction. nih.govresearchgate.net This forms a stable five- or six-membered chelate ring with the metal ion, an entropically favorable arrangement. researchgate.net

In the parent molecule, this compound, the nitrile group (–C≡N) itself can act as a coordination site. Nitriles are known to be versatile ligands in coordination chemistry, typically binding to metal centers in a linear, "end-on" fashion through the nitrogen lone pair. unibo.itwikipedia.org They function as π-acceptor ligands, meaning they can accept electron density from the metal's d-orbitals into their own π* orbitals, which can influence the electronic properties of the resulting complex. wikipedia.org Therefore, depending on the reaction conditions, the parent compound could coordinate as a bidentate ligand via the phenolic oxygen and carbonyl oxygen, or potentially as a tridentate ligand if the nitrile nitrogen also participates in binding.

Catalytic Applications of this compound and its Metal Complexes

The stable, well-defined structures of metal complexes derived from this compound analogues make them promising candidates for catalysis. The metal center's activity can be finely tuned by modifying the ligand structure.

Metal complexes of Schiff bases derived from this family of compounds have demonstrated significant potential in homogeneous catalysis. ijlpr.com These complexes have been investigated for a variety of organic transformations, including oxidation and reduction reactions. researchgate.netjacsdirectory.com For example, certain copper complexes have been shown to be effective catalysts for the oxidation of catechols. rsc.org Furthermore, related Lewis acidic Zn(II) Schiff base complexes have been explored as components in catalytic systems for hydroformylation reactions. tesisenred.net The catalytic activity arises from the ability of the metal center to cycle between different oxidation states and to coordinate with substrate molecules, facilitating their transformation.

In addition to their use in solution-phase reactions, there is considerable interest in applying these complexes to heterogeneous catalysis. ijlpr.com This approach involves immobilizing the metal complex onto a solid support, such as a polymer or silica. The resulting material combines the specific catalytic activity of the molecular complex with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. While specific examples involving this compound are not extensively documented, the known stability and catalytic activity of its related soluble complexes make them strong candidates for the development of novel heterogeneous catalysts for a range of chemical processes. ijlpr.com

Materials Science Applications of this compound

The bifunctional nature of this compound, featuring nucleophilic sites on the aromatic ring and a nitrile group, suggests its potential as a versatile precursor in the synthesis of advanced materials. Research in this area explores its incorporation into polymeric structures and the development of functional organic materials.

While direct studies detailing the use of this compound as a monomer for large-scale polymer production are not extensively documented, the reactivity of its resorcinol (B1680541) core is well-established in polymer chemistry. Resorcinol and its derivatives are key components in the synthesis of high-performance polymers such as benzoxazine (B1645224) resins. mdpi.comnih.govresearchgate.netdntb.gov.ua These resins are known for their excellent thermal stability, low water absorption, and high char yield, making them suitable for applications in aerospace and electronics. researchgate.netresearchgate.net

The synthesis of benzoxazine monomers typically involves the reaction of a phenolic compound, a primary amine, and formaldehyde. The hydroxyl groups of the resorcinol unit in this compound could readily participate in such reactions. The presence of the cyanomethyl group could offer further functionalities to the resulting polymer, such as increased polarity or a site for subsequent chemical modifications. The polymerization of resorcinol-based compounds is a subject of ongoing research, with studies investigating reaction mechanisms and pathways to form dimers and larger oligomers. acs.org

The development of functional organic materials often relies on molecules that possess specific electronic and structural properties. Resorcinol derivatives are utilized in the synthesis of various functional materials due to their electron-rich nature. jmchemsci.comresearchgate.net The combination of the dihydroxy-substituted benzene (B151609) ring and the acetonitrile group in this compound makes it a candidate for the synthesis of novel organic materials with tailored properties.

The nitrile group can act as a precursor for other functional groups or can participate in cycloaddition reactions, opening pathways to complex heterocyclic structures that are often the basis of functional dyes, liquid crystals, or pharmacologically active compounds. The resorcinol moiety, with its strong electron-donating hydroxyl groups, can be exploited to tune the electronic properties of such materials, potentially influencing their color, fluorescence, or charge-transport capabilities.

In the field of optoelectronics, organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics are highly sought after. While direct research on the optoelectronic applications of this compound is limited, its structure suggests potential as a precursor for such materials.

For instance, the Pechmann condensation, a classic method for synthesizing coumarins, utilizes a phenol (B47542) (like resorcinol) and a carbonyl compound containing an activated α-methylene group. The cyanomethyl group in this compound could potentially be hydrolyzed to a carboxylic acid or ester, making it a suitable reactant for forming coumarin (B35378) derivatives. Coumarins are a well-known class of compounds with significant applications in optoelectronics, including as laser dyes, non-linear optical chromophores, and emitting materials in organic light-emitting diodes (OLEDs). The substitution pattern on the resulting coumarin, inherited from the this compound precursor, would significantly influence its photophysical properties.

Advanced Analytical Method Development Utilizing this compound

The development of sensitive and selective analytical methods is crucial for the detection and quantification of organic molecules in various matrices. For this compound and its analogs, chromatographic and electrochemical techniques are the most relevant.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of non-volatile phenolic compounds. For this compound, a reversed-phase HPLC method would likely be employed.

A typical HPLC setup for a related compound, 2,4-dihydroxybenzoic acid, is detailed in the table below, which could be adapted for this compound. researchgate.net The primary difference would be the optimization of the mobile phase composition to achieve adequate retention and resolution, given the different polarity of the nitrile group compared to a carboxylic acid.

Table 1: Illustrative HPLC Parameters for Analysis of Related Dihydroxy-Aromatic Compounds

Parameter Typical Setting Rationale for this compound Analysis
Column C18 Reversed-Phase (e.g., 100 mm x 3.2 mm, 5 µm) The nonpolar stationary phase is suitable for retaining phenolic compounds from a polar mobile phase.
Mobile Phase Gradient of Acetonitrile and water with an acidic modifier (e.g., formic acid) Acetonitrile is a common organic modifier. nih.gov A gradient elution would be effective in separating the analyte from potential impurities. An acid modifier helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape.
Flow Rate 0.5 - 1.0 mL/min A standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency.

| Detection | UV-Vis Detector (e.g., at 270-280 nm) | The benzene ring with hydroxyl substituents provides strong UV absorbance, allowing for sensitive detection. |

Gas Chromatography (GC) could also be used, particularly if the analyte is derivatized to increase its volatility. The phenolic hydroxyl groups would typically be silylated prior to analysis to prevent peak tailing and improve thermal stability. However, given that acetonitrile can be challenging as a GC injection solvent due to its high expansion volume, methods often involve a solvent exchange step. researchgate.net

Table 2: Potential GC Parameters for Derivatized this compound

Parameter Typical Setting Rationale for Analysis
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Reacts with the hydroxyl groups to form more volatile and thermally stable trimethylsilyl (B98337) ethers.
Column Mid-polarity capillary column (e.g., DB-WAX, DB-5) Choice of column depends on the polarity of the derivatized analyte.
Injection Mode Split/Splitless The choice depends on the concentration of the analyte in the sample.
Carrier Gas Helium or Hydrogen Standard carrier gases for GC analysis.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection of organic compounds, while MS offers definitive identification based on mass-to-charge ratio. |

The electroactive nature of the resorcinol moiety makes this compound a candidate for use in the development of electrochemical sensors. The two hydroxyl groups on the benzene ring can be readily oxidized at an electrode surface, producing a measurable current that is proportional to the concentration of the compound.

Research on electrochemical sensors for dihydroxybenzene isomers has shown that it is possible to detect these compounds with high sensitivity. nih.gov A sensor for this compound could be fabricated by modifying an electrode (e.g., a glassy carbon electrode) with materials that enhance the electrochemical signal or improve selectivity. For instance, nanomaterials like carbon nanotubes or metal-organic frameworks can be used to increase the electrode's surface area and catalytic activity. nih.gov The sensor would operate by scanning the potential and measuring the peak current corresponding to the oxidation of the dihydroxybenzoyl moiety. While direct development of sensors for this compound is not widely reported, the principles established for similar phenolic compounds are directly applicable.

Spectrophotometric Detection Methods for this compound

The quantification and characterization of this compound, a compound of interest in various specialized chemical research fields, can be effectively achieved through spectrophotometric methods. These techniques, primarily relying on Ultraviolet-Visible (UV-Vis) spectroscopy, are instrumental in determining the concentration of the compound in solution and providing insights into its electronic properties. The underlying principle of these methods is the absorption of light by the molecule, which promotes electrons from a ground state to a higher energy excited state. The wavelength at which maximum absorption (λmax) occurs is characteristic of the compound's chromophores, which in the case of this compound, include the di-substituted phenolic ring and the acetonitrile functional group.

The choice of solvent is a critical parameter in spectrophotometric analysis as it can influence the position and intensity of the absorption bands. Acetonitrile is a commonly employed solvent in UV-Vis spectroscopy due to its transparency in the UV region (down to approximately 190 nm), which allows for the detection of compounds that absorb at lower wavelengths without solvent interference. Its polarity can also affect the electronic transitions of the analyte. For instance, polar solvents can lead to shifts in the absorption maxima of polar molecules.

While specific, detailed research findings on the spectrophotometric detection of this compound are not extensively documented in publicly available literature, the spectral characteristics can be inferred from closely related compounds such as 2,4-dihydroxybenzoic acid and 2,4-dihydroxybenzaldehyde. For example, 2,4-dihydroxybenzaldehyde, when analyzed in methanol, exhibits specific UV-Vis absorption maxima. It is important to note that the substitution of the aldehyde group with an acetonitrile group will influence the electronic environment and thus the precise λmax values.

The practical application of spectrophotometry for the detection of this compound would involve preparing a series of standard solutions of known concentrations. The absorbance of these standards would be measured at the predetermined λmax to construct a calibration curve. This curve, which plots absorbance versus concentration, should ideally demonstrate a linear relationship as described by the Beer-Lambert law. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

For accurate and reproducible results, several experimental factors must be carefully controlled. These include the purity of the solvent, the path length of the cuvette, and the instrumental parameters of the spectrophotometer, such as the slit width and scan speed. The pH of the solution can also be a significant factor for phenolic compounds like this compound, as changes in pH can alter the ionization state of the hydroxyl groups, leading to shifts in the absorption spectrum.

Future Research Directions and Perspectives for 2,4 Dihydroxybenzoyl Acetonitrile

Emerging Synthetic Strategies for 2,4-Dihydroxybenzoyl Acetonitrile (B52724)

The development of efficient and sustainable synthetic routes to 2,4-Dihydroxybenzoyl acetonitrile and its analogues is a primary focus of ongoing research. Current efforts are centered on catalytic and green chemistry approaches to improve yield, reduce waste, and utilize environmentally benign reagents.

One promising avenue is the exploration of novel catalytic systems. For instance, the use of heterogeneous catalysts, such as zeolites and functionalized mesoporous materials, is being investigated to facilitate the acylation of resorcinol (B1680541) with cyano-containing reagents. A patent for the synthesis of the related compound 2,4-dihydroxybenzophenone (B1670367) highlights a green process using a composite HZSM-5 zeolite catalyst, suggesting a potential strategy for the synthesis of this compound. google.com The development of reusable and highly selective catalysts would represent a significant advancement in the sustainable production of this compound.

Furthermore, biocatalysis presents an attractive alternative to traditional chemical synthesis. nih.govresearchgate.netmdpi.comnih.govmdpi.com The use of enzymes, either as isolated catalysts or in whole-cell systems, could enable the synthesis of this compound under mild conditions with high specificity. Research into identifying and engineering suitable enzymes, such as acyltransferases or nitrile-forming enzymes, is a key area of future exploration.

Novel Reactivity and Transformation Pathways of this compound

Understanding the inherent reactivity of this compound is crucial for its application as a versatile building block in organic synthesis. The presence of multiple functional groups—a dihydroxyphenyl moiety, a ketone, and a nitrile—offers a rich landscape for chemical transformations.

The resorcinol core, with its two hydroxyl groups, makes the aromatic ring highly activated towards electrophilic substitution. patsnap.com Future studies will likely explore controlled electrophilic additions to introduce further functionality onto the ring, leading to a diverse library of derivatives with potentially novel properties. The reactivity of the benzoyl and acetonitrile groups also warrants further investigation. For example, the ketone can undergo a variety of condensation and reduction reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to form heterocyclic structures. The interplay between these functional groups and the potential for intramolecular reactions are areas ripe for discovery.

Integration of Advanced Characterization Techniques for Intricate Structural Elucidation

The unambiguous determination of the structure of this compound and its derivatives is paramount. While standard techniques like 1D NMR and mass spectrometry are routinely used, advanced characterization methods are becoming increasingly important for detailed structural analysis, particularly for complex reaction products or supramolecular assemblies.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for elucidating complex molecular structures. youtube.comustc.edu.cnresearchgate.netsdsu.educolumbia.edu These techniques provide detailed information about one-bond and multiple-bond correlations between protons and carbons, respectively, which is invaluable for assigning the structure of novel derivatives of this compound. youtube.comustc.edu.cnresearchgate.netsdsu.educolumbia.edu Future research will likely see the routine application of these advanced NMR techniques to fully characterize new compounds derived from this scaffold.

Predictive Modeling and Data Science Applications in this compound Research

The integration of computational tools, including predictive modeling and data science, is set to accelerate research and development involving this compound. These approaches can guide experimental work by predicting molecular properties, reaction outcomes, and potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netnih.govrasayanjournal.co.inatlantis-press.comnih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.govrasayanjournal.co.inatlantis-press.comnih.gov Machine learning algorithms are also being increasingly applied to predict reaction outcomes and optimize reaction conditions, which can significantly reduce the time and resources required for experimental studies. beilstein-journals.orgyoutube.comresearchgate.netyoutube.comsciencedaily.com

Exploration of New Interdisciplinary Applications in Chemical Sciences and Beyond

The unique structural features of this compound make it a promising candidate for a variety of interdisciplinary applications. Its ability to participate in hydrogen bonding and other non-covalent interactions, a characteristic of its resorcinol core, makes it an interesting building block for supramolecular chemistry. nih.govresearchgate.netacs.org Researchers are exploring its use in the design of novel supramolecular architectures, such as capsules and networks, with potential applications in catalysis and materials science. nih.govresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,4-dihydroxybenzoyl acetonitrile?

  • Methodological Answer : A two-step approach is often utilized: (1) Protection of hydroxyl groups via acetylation (e.g., using acetic anhydride) to prevent undesired side reactions, followed by (2) nitrile introduction via nucleophilic substitution or condensation. For example, acetonitrile can act as both solvent and reactant in reactions involving quinoline derivatives under reflux conditions (80°C, 39 hours) . Alternative routes may adapt protocols from structurally related compounds, such as 3,5-dihydroxybenzonitrile synthesis, which employs thionyl chloride for carboxyl-to-nitrile conversion .

Q. How is this compound purified and characterized in laboratory settings?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from acetonitrile is recommended.
  • Characterization :
  • NMR : 1^1H and 13^13C NMR to confirm hydroxyl, benzoyl, and nitrile functional groups.
  • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~3200–3500 cm1^{-1} (OH stretch).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) for purity assessment .

Q. What are the natural sources of this compound, and how is it isolated?

  • Methodological Answer : The compound occurs naturally in Diploclisia glaucescens. Isolation involves ethanol extraction of plant material, followed by solvent partitioning (ethyl acetate/water) and chromatographic separation (e.g., Sephadex LH-20). Storage at -20°C (powder) or -80°C (DMSO solution) preserves stability .

Q. How can researchers mitigate interference from hydroxyl groups during synthesis?

  • Methodological Answer : Temporary protection of hydroxyls using acetyl or tert-butyldimethylsilyl (TBS) groups prevents oxidation or unwanted side reactions. Deprotection is achieved via acidic (e.g., HCl/MeOH) or basic hydrolysis (e.g., K2_2CO3_3/MeOH) .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks. For example, (E)-2-(2,4-dihydroxybenzylideneamino)-benzonitrile was characterized with a mean C–C bond length of 0.004 Å and R-factor of 0.059 . Computational methods (DFT) supplement experimental data by modeling electronic properties and reaction pathways .

Q. How can metabolic pathways involving this compound be elucidated?

  • Methodological Answer : Enzymatic assays using β-glucosidases or cytochrome P450 isoforms can identify hydrolysis or oxidation products. Isotopic labeling (e.g., 14^{14}C-nitrile) tracks metabolic intermediates via LC-MS. Cyanogenic glycoside recycling pathways (e.g., hydrolysis to carboxylic acids) offer a comparative framework .

Q. What strategies optimize the compound’s bioactivity in antiparasitic studies?

  • Methodological Answer : Conjugation with lipophilic moieties (e.g., quaternary ammonium salts) enhances mitochondrial targeting in Trypanosoma species. Structure-activity relationship (SAR) studies guided by molecular docking (e.g., with trypanothione reductase) refine selectivity .

Q. How do solvent polarity and temperature influence the compound’s stability?

  • Methodological Answer : Accelerated stability studies (40–80°C, 75% RH) in acetonitrile/DMSO mixtures monitor degradation via HPLC. Hydroxyl group oxidation and nitrile hydrolysis are primary degradation pathways; antioxidants (e.g., BHT) and inert atmospheres (N2_2) improve shelf life .

Contradictions and Limitations

  • Synthesis : and propose distinct nitrile-introduction methods (direct condensation vs. carboxyl conversion), requiring optimization based on substrate reactivity.
  • Stability : Long-term storage in DMSO ( ) may conflict with acetonitrile-based HPLC protocols ( ), necessitating solvent compatibility tests.

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